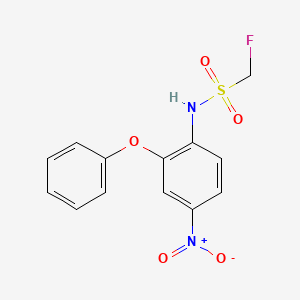
1-Fluoro-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide involves several steps. One common method includes the reaction of 4-nitro-2-phenoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-amino-2-phenoxyphenylmethanesulfonamide.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Fluoro-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of 1-Fluoro-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide is the inhibition of the cyclooxygenase-2 (COX-2) enzyme . This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The compound selectively targets COX-2, minimizing the gastrointestinal side effects commonly associated with non-selective NSAIDs .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A non-selective NSAID with similar anti-inflammatory and analgesic properties but with higher gastrointestinal side effects.
Meloxicam: Another selective COX-2 inhibitor with similar therapeutic effects but different pharmacokinetic properties.
Uniqueness
1-Fluoro-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide is unique due to its high selectivity for COX-2, which provides effective pain and inflammation relief with a lower risk of gastrointestinal complications compared to non-selective NSAIDs .
Properties
CAS No. |
52044-98-1 |
|---|---|
Molecular Formula |
C13H11FN2O5S |
Molecular Weight |
326.30 g/mol |
IUPAC Name |
1-fluoro-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H11FN2O5S/c14-9-22(19,20)15-12-7-6-10(16(17)18)8-13(12)21-11-4-2-1-3-5-11/h1-8,15H,9H2 |
InChI Key |
GHAGTUMYJVEPLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])NS(=O)(=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















